(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile
Description
(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile is a halogenated aromatic compound featuring a phenoxy backbone substituted with two chlorine atoms at positions 2 and 4, two methyl groups at positions 3 and 5, and an acetonitrile (-CH₂CN) functional group. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and agrochemical research.
Properties
IUPAC Name |
2-(2,4-dichloro-3,5-dimethylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-6-5-8(14-4-3-13)10(12)7(2)9(6)11/h5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHUEFBGXOTXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted phenoxyacetonitriles.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Scientific Research Applications
(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs with antimicrobial or anticancer properties.
Agriculture: Investigated for use in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, emphasizing differences in substituents, molecular weights, and commercial relevance:
Key Observations:
Halogen vs. Alkyl Substituents: Brominated analogs (e.g., 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile) exhibit higher molecular weights compared to chlorinated derivatives due to bromine’s larger atomic mass. This may influence reactivity in cross-coupling reactions or biological activity .
Positional Isomerism: The placement of substituents significantly impacts properties. For example, 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile (2,6-dimethyl substitution) may exhibit different solubility or crystallinity compared to the 3,5-dimethyl configuration in the target compound .
Spectroscopic and Computational Insights
- While NMR or UV-Vis data for the target compound are absent in the evidence, studies on structurally related compounds (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) emphasize the utility of ¹H/¹³C-NMR for elucidating substitution patterns .
- Computational modeling, as applied in molecular docking studies of chlorinated phenylacetonitriles, could predict the target compound’s interactions with biological targets like enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
